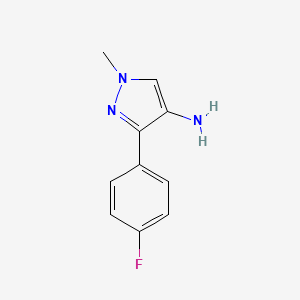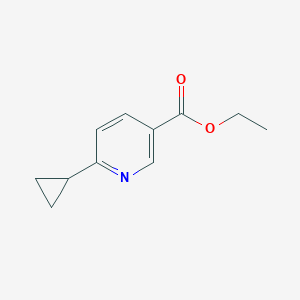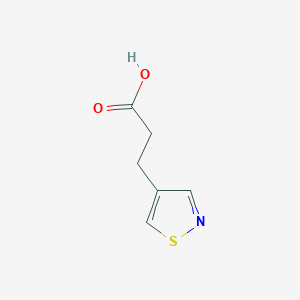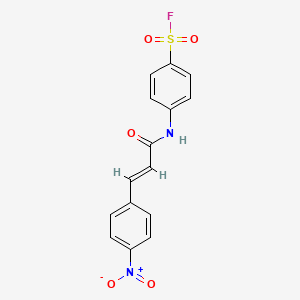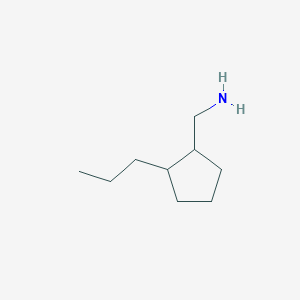
(2-Propylcyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propylcyclopentyl)methanamine is an organic compound with the molecular formula C9H19N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a cyclopentane ring substituted with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with propylmagnesium bromide to form 2-propylcyclopentanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Propylcyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides, aldehydes, or ketones in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2-Propylcyclopentyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Propylcyclopentyl)methanamine involves its interaction with biological targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The propyl group and cyclopentane ring provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: Lacks the propyl group, resulting in different chemical and biological properties.
2-Propylcyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its reactivity and applications.
N-Propylcyclopentylamine: The propyl group is attached to the nitrogen atom, leading to different steric and electronic effects.
Uniqueness
(2-Propylcyclopentyl)methanamine is unique due to the specific positioning of the propyl group on the cyclopentane ring, which influences its chemical reactivity and biological activity. This structural feature allows for distinct interactions with target molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
(2-propylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19N/c1-2-4-8-5-3-6-9(8)7-10/h8-9H,2-7,10H2,1H3 |
Clave InChI |
RLINEUMGGGQCKP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


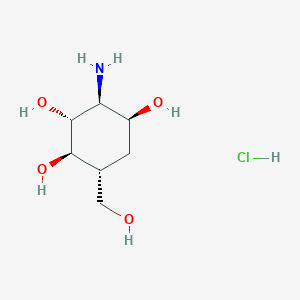
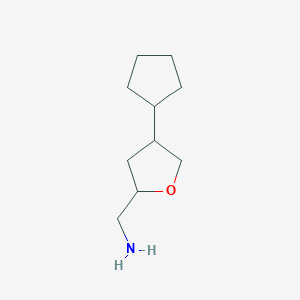

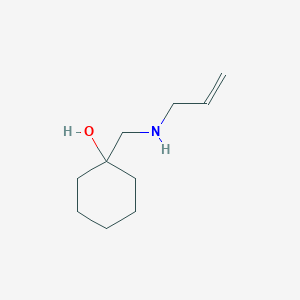

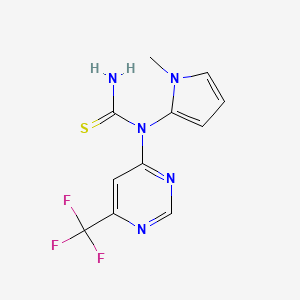
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)

